molecular formula C15H21NO5 B3059241 (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid CAS No. 959574-10-8

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid

Cat. No.: B3059241
CAS No.: 959574-10-8
M. Wt: 295.33 g/mol
InChI Key: GJTJMPYIMIZXGZ-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid (CAS: 959574-10-8) is a chiral amino acid derivative with the molecular formula C₁₅H₂₁NO₅ and a molecular weight of 295.33 g/mol . Its structure features:

  • A tert-butoxycarbonyl (Boc) group, a common protecting group for amines in peptide synthesis.
  • A 2-hydroxypropanoic acid backbone with (2S,3S) stereochemistry.
  • An o-tolyl (2-methylphenyl) substituent at the 3-position, contributing steric bulk and lipophilicity.

This compound is utilized in pharmaceutical and organic synthesis, particularly in the design of protease inhibitors and chiral building blocks . The Boc group enhances stability during synthetic steps, while the o-tolyl moiety may influence target binding and metabolic stability.

Properties

IUPAC Name

(2S,3S)-2-hydroxy-3-(2-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-9-7-5-6-8-10(9)11(12(17)13(18)19)16-14(20)21-15(2,3)4/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTJMPYIMIZXGZ-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(C(=O)O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@@H]([C@@H](C(=O)O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376162
Record name (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959574-10-8
Record name (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection Strategies for Amino Group Functionalization

The tert-butoxycarbonyl (Boc) group is indispensable for protecting the amino group during synthesis. A widely adopted method involves reacting the precursor amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under alkaline conditions. For example, a one-pot reaction using L-tyrosine analogues, sodium hydroxide, and (Boc)₂O in aqueous solution achieves Boc protection with yields exceeding 85%. Key parameters include:

  • Reagent Ratios : A molar ratio of 1:1.2 for amino acid to (Boc)₂O optimizes yield while minimizing side reactions.
  • Solvent Systems : Mixed aqueous-organic solvents (e.g., water/tetrahydrofuran) enhance reagent solubility and reaction homogeneity.
  • Temperature Control : Maintaining temperatures between 0–5°C during (Boc)₂O addition prevents racemization.

This method’s scalability and cost-effectiveness make it suitable for industrial production.

Introduction of o-Tolyl Group via Friedel-Crafts Alkylation

The o-tolyl moiety is introduced through Friedel-Crafts alkylation using o-xylene derivatives. In a representative procedure:

  • Electrophilic Activation : o-Tolualdehyde is treated with Lewis acids (e.g., AlCl₃) to generate an acylium ion.
  • Nucleophilic Attack : The Boc-protected amino acid backbone reacts with the activated electrophile, forming a carbon-carbon bond at the β-position.
  • Workup : The crude product is purified via recrystallization (ethanol/water) to achieve >90% diastereomeric excess.

Critical Considerations :

  • Steric Effects : The ortho-methyl group impedes reaction kinetics, necessitating prolonged reaction times (12–24 h).
  • Catalyst Selection : Scandium triflate outperforms traditional Lewis acids in minimizing side reactions.

Stereoselective Hydroxylation at C2

The C2 hydroxyl group is installed via Sharpless asymmetric dihydroxylation (AD) to ensure (2S,3S) configuration. Key steps include:

  • Olefin Preparation : The intermediate alkene is synthesized by dehydrating a β-hydroxy acid precursor.
  • AD Reaction : Using an osmium tetroxide catalyst and chiral ligands (e.g., (DHQD)₂PHAL), the alkene undergoes dihydroxylation to yield the desired stereochemistry.
  • Oxidative Quenching : Sodium sulfite removes excess osmium, followed by extraction with ethyl acetate.

Yield Optimization :

  • Ligand Screening : (DHQ)₂PYR ligand increases enantioselectivity to 98% ee.
  • Solvent Choice : tert-Butanol improves catalyst solubility and reaction rate.

Final Deprotection and Carboxylic Acid Formation

Acidic hydrolysis cleaves the Boc group while preserving the carboxylic acid functionality:

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v).
  • Conditions : Stirring at 25°C for 2 h ensures complete deprotection.
  • Neutralization : The reaction is quenched with cold aqueous NaHCO₃, and the product is extracted into ethyl acetate.

Purity Control :

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves ≥95% purity.
  • Crystallization : Ethyl ether/hexane mixtures yield crystalline product suitable for X-ray analysis.

Industrial-Scale Production and Process Optimization

Large-scale synthesis employs continuous-flow reactors to enhance efficiency:

  • Reactor Design : Microfluidic systems reduce reaction time by 50% compared to batch processes.
  • Catalyst Recycling : Immobilized osmium catalysts lower costs and environmental impact.
  • Quality Assurance : In-line FTIR monitors reaction progress, ensuring consistent product quality.

Economic Metrics :

Parameter Batch Process Flow Process
Yield (%) 78 92
Catalyst Loading (mol%) 5.0 1.2
Production Cost ($/kg) 12,500 8,200

Emerging Methodologies and Green Chemistry

Recent advances focus on sustainability:

  • Biocatalytic Routes : Engineered transaminases achieve kinetic resolution with 99% ee, avoiding heavy metal catalysts.
  • Solvent-Free Conditions : Mechanochemical synthesis using ball mills reduces waste generation.
  • Photocatalytic C–H Activation : Visible-light-mediated functionalization bypasses prefunctionalized intermediates.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The Boc protecting group can be removed under acidic conditions, revealing the free amine group.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Sodium borohydride (NaBH4), methanol as solvent.

    Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM) as solvent.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Regeneration of the hydroxy group.

    Deprotection: Formation of the free amine derivative.

Scientific Research Applications

Peptide Synthesis

Boc-amino acids are widely used in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of peptides without significant side reactions. This method is particularly advantageous for synthesizing complex peptides and proteins with specific sequences.

Drug Development

The compound serves as a precursor in the synthesis of biologically active peptides and pharmaceuticals. Its ability to form stable linkages with other amino acids enhances its utility in creating drug candidates that target specific biological pathways.

Bioconjugation

Boc-amino acids can be utilized in bioconjugation strategies to attach biomolecules to therapeutic agents. This application is crucial in developing targeted therapies, where the delivery of drugs is enhanced by conjugating them with antibodies or other targeting moieties.

Research on Enzyme Inhibitors

Studies have shown that derivatives of Boc-amino acids can act as enzyme inhibitors in various biochemical pathways. This property makes them valuable in drug discovery programs aimed at developing inhibitors for specific enzymes implicated in diseases.

Case Study 1: Peptide Synthesis Optimization

In a study published in Journal of Peptide Science, researchers utilized (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid for synthesizing a series of cyclic peptides. The Boc group was efficiently removed using trifluoroacetic acid (TFA), leading to high yields of the desired cyclic structures. The study demonstrated that the use of Boc-amino acids significantly improved the purity and yield of the synthesized peptides compared to traditional methods using other protecting groups.

Case Study 2: Drug Candidate Development

A research team at a pharmaceutical company reported the successful use of Boc-amino acid derivatives in developing a new class of anti-cancer agents. The study highlighted how the incorporation of this compound into the drug design led to improved selectivity and potency against cancer cell lines, underscoring its potential as a key building block in medicinal chemistry.

Data Table: Comparative Analysis of Amino Acid Protecting Groups

Protecting GroupStabilityDeprotection ConditionsYieldApplications
Boc HighTFAHighSPPS, Drug Development
Fmoc ModeratePiperidineModerateSPPS, Bioconjugation
Cbz LowHClLowLimited Applications

Mechanism of Action

The mechanism of action of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group stabilizes the compound during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine group can participate in various biochemical pathways, influencing enzyme activity and protein function.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid o-Tolyl (2-methylphenyl) C₁₅H₂₁NO₅ 295.33 High lipophilicity (LogP: 2.21); steric hindrance from methyl group
(3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid 2-Thienyl C₁₂H₁₇NO₄S 271.33 Electron-rich sulfur heterocycle; potential for π-π and metal interactions
(2S,3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid Phenyl C₁₄H₁₉NO₅ 281.30 Reduced steric hindrance compared to o-tolyl; higher solubility
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid Naphthalen-2-yl Not provided >300 (estimated) Increased lipophilicity and bulk; potential for enhanced membrane permeability

Key Observations:

  • Steric Effects : The o-tolyl group () creates steric hindrance, which may reduce reaction yields in coupling steps (e.g., 29% yield for S4d2 in ) compared to less hindered analogs like the phenyl variant .
  • Lipophilicity : The naphthalen-2-yl derivative () is more lipophilic than o-tolyl, favoring membrane permeability but possibly compromising aqueous solubility .

Functional Group Modifications: Protecting Groups and Side Chains

Table 2: Comparison of Protecting Groups and Side Chains

Compound Name Protecting Group Side Chain Stability Profile Application Example Reference
This compound Boc o-Tolyl Acid-labile; stable under basic conditions Anticancer inhibitor precursors
(2S,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoic acid (n-butyl analog) Butanoyl (amide) Phenyl Stable under acidic conditions Taxol derivatives (e.g., baccatin III esters)
N-Boc-O-benzyl-L-serine () Boc and benzyl Benzyl ether Orthogonal deprotection Peptide synthesis

Key Observations:

  • Boc vs. Acyl Groups : The Boc group () is cleaved under acidic conditions (e.g., trifluoroacetic acid), whereas acyl-protected analogs () require harsher conditions, impacting stepwise synthesis strategies .
  • Orthogonal Protection : Compounds like N-Boc-O-benzyl-L-serine () enable selective deprotection, a critical feature in multi-step syntheses .

Biological Activity

The compound (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid , known by its CAS number 59937-41-6, is a derivative of amino acids that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structure and Composition

  • Molecular Formula : C₁₄H₁₉N₁O₅
  • Molecular Weight : 281.30 g/mol
  • CAS Number : 59937-41-6

The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used to protect amino groups during synthesis. The presence of the o-tolyl group suggests potential aromatic interactions that may influence its biological activity.

Physical Properties

PropertyValue
Purity>95%
Storage Conditions2-8°C (sealed)
AppearanceSolid

Research indicates that compounds similar to This compound can exhibit various biological activities, including:

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in Molecules demonstrated that similar amino acid derivatives exhibited significant antibacterial properties against Gram-positive bacteria. This suggests that the structural features of the compound may enhance membrane permeability or inhibit essential metabolic pathways in bacteria .
  • Cytotoxicity Against Cancer Cells : Research has indicated that modifications on the amino acid backbone can lead to increased cytotoxic effects in various cancer cell lines. For instance, derivatives with aromatic substitutions have been noted to disrupt cellular functions leading to apoptosis .
  • Neuroprotective Studies : Investigations into compounds with similar structures have revealed potential neuroprotective effects through modulation of neurotransmitter levels and reduction of oxidative stress markers in neuronal cultures .

Synthesis Pathways

The synthesis of This compound typically involves several steps:

  • Protection of the Amino Group : The Boc group is introduced to protect the amino functionality during subsequent reactions.
  • Formation of the Hydroxy Acid : Hydroxylation at the appropriate carbon positions is carried out using standard organic synthesis techniques.
  • Aromatic Substitution : The o-tolyl group is introduced via electrophilic aromatic substitution methods.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid, and how can enantiomeric purity be ensured?

  • Methodology : Use tert-butoxycarbonyl (Boc) protection for the amino group, as described in analogous Boc-amino acid syntheses (e.g., reaction of amino acids with di-tert-butyl dicarbonate under basic conditions) . Enantiomeric purity is achieved via chiral starting materials (e.g., (S)-configured amino acids) or asymmetric catalysis. Post-synthesis, confirm stereochemistry using polarimetry or chiral HPLC .
  • Key Considerations : Monitor reaction pH to avoid Boc group cleavage; use anhydrous solvents to prevent hydrolysis.

Q. How should this compound be purified, and what solubility properties are critical for its handling?

  • Methodology : Purify via recrystallization (e.g., using ethyl acetate/hexane mixtures) or column chromatography (silica gel, gradient elution with dichloromethane/methanol). Solubility data for similar Boc-protected compounds indicate moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water . Pre-dissolve in DMSO for biological assays to avoid aggregation.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Confirm stereochemistry and substituent positions via 1H^1H- and 13C^{13}C-NMR, focusing on hydroxy (δ ~5.0 ppm), Boc (δ ~1.4 ppm for tert-butyl), and o-tolyl aromatic protons (δ ~6.5–7.5 ppm) .
  • HPLC : Use reversed-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+^+) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Applications : Acts as a chiral building block for peptidomimetics or protease inhibitors. The Boc group facilitates selective deprotection during solid-phase synthesis, while the o-tolyl moiety may enhance lipophilicity for membrane permeability studies .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized using kinetic resolution or enzymatic methods?

  • Methodology : Employ lipases or esterases for kinetic resolution of racemic intermediates. For example, Candida antarctica lipase B (CAL-B) catalyzes selective hydrolysis of esters in biphasic systems, retaining the desired (2S,3S)-isomer . Monitor enantiomeric excess (ee) via chiral HPLC .
  • Data Analysis : Compare reaction rates (kcat_{cat}/KM_M) under varying temperatures and solvent polarities to optimize yield and ee (>99%) .

Q. What strategies mitigate degradation of the Boc group during prolonged storage or under acidic conditions?

  • Methodology : Store at -20°C in inert atmospheres (argon) to prevent hydrolysis. For acid-sensitive applications, replace Boc with more stable protecting groups (e.g., Fmoc) or use buffered solutions (pH 6–7) during biological assays .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., tert-butyl alcohol) .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s 3D structure (from X-ray crystallography or DFT-optimized geometry). Focus on hydrogen bonding (hydroxy and carboxylate groups) and π-π stacking (o-tolyl) with active-site residues . Validate predictions via SPR (surface plasmon resonance) binding assays .

Q. How to resolve contradictions in biological activity data across different assay conditions?

  • Case Study : If the compound shows inhibitory activity in vitro but not in cell-based assays, assess membrane permeability (logP) and efflux pump susceptibility (e.g., P-gp substrate potential) using Caco-2 monolayers . Alternatively, modify the o-tolyl group to improve solubility or reduce steric hindrance .
  • Statistical Tools : Use multivariate analysis (PCA or PLS) to correlate structural descriptors (e.g., TPSA, logD) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid
Reactant of Route 2
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.